molecular formula C20H25N3O5 B2735039 Ethyl 4-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-4-oxobutanoate CAS No. 2034283-65-1

Ethyl 4-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-4-oxobutanoate

Cat. No.: B2735039
CAS No.: 2034283-65-1
M. Wt: 387.436
InChI Key: CBAGSMANDQPZSO-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-4-oxobutanoate is a complex organic compound that features a unique structure combining an imidazolidinone ring, a piperidine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-4-oxobutanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Ring: This step involves the reaction of phenylisocyanate with an appropriate amine to form the imidazolidinone ring.

    Piperidine Ring Formation: The imidazolidinone intermediate is then reacted with a piperidine derivative under controlled conditions to form the piperidine ring.

    Esterification: The final step involves the esterification of the piperidine-imidazolidinone intermediate with ethyl 4-oxobutanoate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-4-oxobutanoate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)acetate
  • 1-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate

Uniqueness

Ethyl 4-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-4-oxobutanoate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 4-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5/c1-2-28-19(26)9-8-17(24)21-12-10-15(11-13-21)22-14-18(25)23(20(22)27)16-6-4-3-5-7-16/h3-7,15H,2,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAGSMANDQPZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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